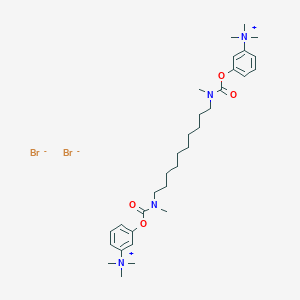

Bromuro de demecario

Descripción general

Descripción

El bromuro de demecario, conocido por su nombre comercial Humorsol, es un fármaco parasimpaticomimético carbamato que actúa como inhibidor de la acetilcolinesterasa. Se utiliza principalmente como medicamento para el glaucoma, aplicándose directamente al ojo para reducir la presión intraocular elevada .

Mecanismo De Acción

El bromuro de demecario actúa como un agente parasimpaticomimético de acción indirecta inhibiendo la acetilcolinesterasa. Esta inhibición prolonga el efecto de la acetilcolina en la unión neuroefectora de los nervios posganglionares parasimpáticos. En el ojo, esto provoca la constricción del músculo esfínter del iris (miosis) y del músculo ciliar, facilitando la salida del humor acuoso y reduciendo la presión intraocular .

Aplicaciones Científicas De Investigación

Demecarium bromide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study acetylcholinesterase inhibition.

Biology: Researchers use it to investigate the effects of acetylcholinesterase inhibitors on biological systems.

Medicine: It is primarily used to treat glaucoma by reducing intraocular pressure.

Industry: It has applications in the development of new drugs and therapeutic agents

Análisis Bioquímico

Biochemical Properties

Demecarium bromide plays a significant role in biochemical reactions as it acts as an acetylcholinesterase inhibitor . It prolongs the effect of acetylcholine, a neurotransmitter released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down . This interaction with enzymes and proteins leads to its therapeutic effects.

Cellular Effects

Demecarium bromide influences cell function by causing constriction of the iris sphincter muscle and the ciliary muscle in the eye . This action facilitates the outflow of the aqueous humor, leading to a reduction in intraocular pressure . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role as a cholinesterase inhibitor .

Molecular Mechanism

The molecular mechanism of action of Demecarium bromide involves its role as a cholinesterase inhibitor . It inactivates both pseudocholinesterase and acetylcholinesterase, leading to an accumulation of acetylcholine at sites of cholinergic transmission . This accumulation results in the observed physiological effects, such as miosis (constriction of the pupil) and increased drainage of the aqueous humor .

Temporal Effects in Laboratory Settings

In laboratory settings, Demecarium bromide has been shown to decrease intraocular pressure for up to 48 hours . Its long-acting nature means it can be administered less frequently than other parasympathomimetic drugs

Dosage Effects in Animal Models

In animal models, particularly dogs, Demecarium bromide has been used to delay the onset of primary glaucoma . High doses of Demecarium bromide may cause organophosphate toxicity, especially if administered concurrently with flea treatments containing organophosphates .

Metabolic Pathways

Demecarium bromide’s role in metabolic pathways is primarily linked to its function as a cholinesterase inhibitor . By inactivating cholinesterases, it affects the metabolism of acetylcholine, a key neurotransmitter in the nervous system .

Transport and Distribution

Given its application as a topical ophthalmic solution, it is reasonable to infer that its primary site of action is within the cells of the eye .

Subcellular Localization

The subcellular localization of Demecarium bromide is likely to be at the synapses of neurons where acetylcholine is released, given its role as a cholinesterase inhibitor . More detailed studies are needed to confirm this and to identify any potential targeting signals or post-translational modifications that may direct it to specific compartments or organelles.

Métodos De Preparación

La síntesis del bromuro de demecario implica la reacción de derivados de trimetilamonio con dibromuro de decametileno. Las condiciones de reacción suelen incluir el uso de disolventes como el etanol o el metanol y pueden requerir calentamiento para facilitar la reacción. Los métodos de producción industrial son similares, pero se amplían para acomodar cantidades mayores .

Análisis de las reacciones químicas

El this compound se somete a varios tipos de reacciones químicas, entre ellas:

Oxidación: Esta reacción puede llevar a la formación de varios productos oxidados.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen haluros y otros nucleófilos, lo que lleva a la formación de derivados sustituidos

Aplicaciones de la investigación científica

El this compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la acetilcolinesterasa.

Biología: Los investigadores lo utilizan para investigar los efectos de los inhibidores de la acetilcolinesterasa en los sistemas biológicos.

Medicina: Se utiliza principalmente para tratar el glaucoma reduciendo la presión intraocular.

Industria: Tiene aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos

Análisis De Reacciones Químicas

Demecarium bromide undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products.

Reduction: Reduction reactions can convert demecarium bromide into its reduced forms.

Substitution: Common reagents for substitution reactions include halides and other nucleophiles, leading to the formation of substituted derivatives

Comparación Con Compuestos Similares

El bromuro de demecario es único entre los inhibidores de la acetilcolinesterasa debido a su naturaleza de acción prolongada. Entre los compuestos similares se encuentran:

Carbacol: Otro fármaco parasimpaticomimético, pero con una duración de acción más corta.

Fluorfosfato de diisopropilo: Un potente inhibidor de la acetilcolinesterasa, pero con diferentes aplicaciones y perfiles de toxicidad

Propiedades

Número CAS |

56-94-0 |

|---|---|

Fórmula molecular |

C32H52BrN4O4+ |

Peso molecular |

636.7 g/mol |

Nombre IUPAC |

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide |

InChI |

InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1 |

Clave InChI |

WMPGXFWTTMMVIA-UHFFFAOYSA-M |

SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-] |

SMILES canónico |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |

Apariencia |

Ssolid powder |

Color/Form |

WHITE POWDER SLIGHTLY YELLOW, CRYSTALLINE POWDER |

melting_point |

164-170 |

| 56-94-0 | |

Descripción física |

Solid |

Vida útil |

AQ SOLN ARE STABLE STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS |

Solubilidad |

FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER |

Sinónimos |

3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide; (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; (m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; 3, |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

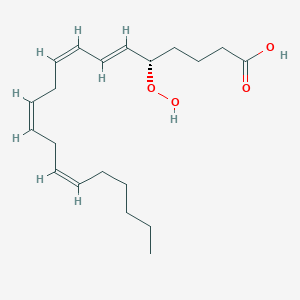

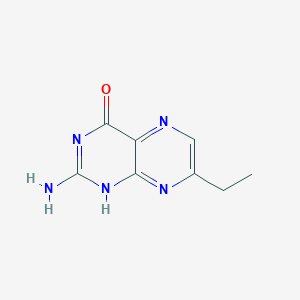

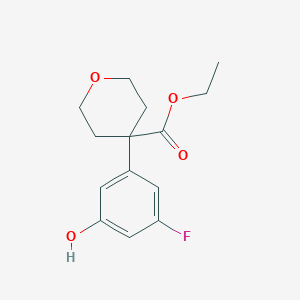

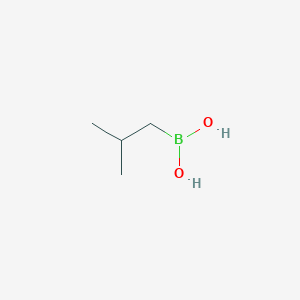

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)